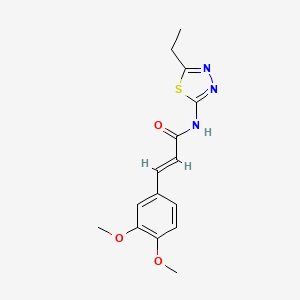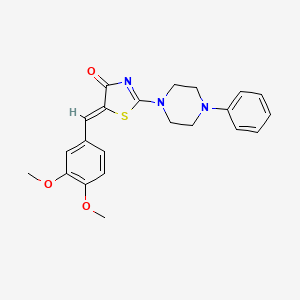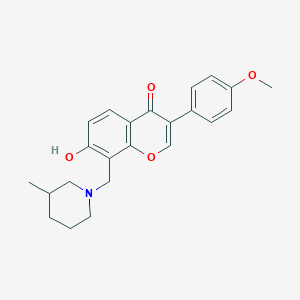![molecular formula C20H16F3N3O B2560985 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1396852-18-8](/img/structure/B2560985.png)
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]imidazole core and a trifluoromethyl benzamide moiety[_{{{CITATION{{{_2{Discovery of Potent 2-Aryl-6,7-Dihydro-5HPyrrolo 1,2-a ... - RCSB PDB
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the construction of the pyrrolo[1,2-a]imidazole core[_{{{CITATION{{{3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo [1,2-a ...](https://link.springer.com/article/10.1134/S107042801806012X). One common approach is the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride to form 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles[{{{CITATION{{{3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a .... Subsequent steps include the introduction and modification of substituents at the 3-position[{{{CITATION{{{_3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups or replacement of existing substituents.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide has shown promise as a kinase inhibitor, which can be useful in studying cellular signaling pathways and developing therapeutic agents.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolo[1,2-a]imidazole core and exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Trifluoromethyl benzamides: Compounds with similar benzamide structures and trifluoromethyl groups are known for their enhanced biological activity and stability.
Uniqueness: N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide stands out due to its specific combination of structural elements, which contribute to its unique chemical and biological properties
特性
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)16-5-2-1-4-15(16)19(27)25-14-9-7-13(8-10-14)17-12-24-18-6-3-11-26(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUMRLZKJOLMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate](/img/structure/B2560902.png)
![6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)
![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)
![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)
![Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate](/img/structure/B2560913.png)
![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)
![2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)

![1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2560919.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2560920.png)

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)

![N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2560925.png)
